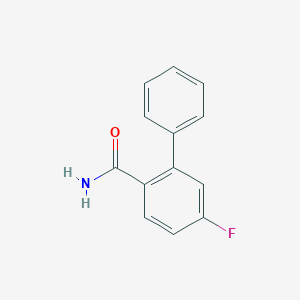

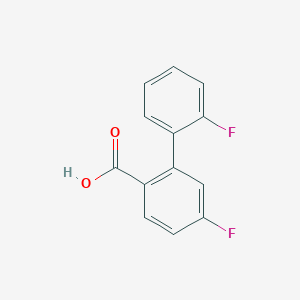

5-Fluorobiphenyl-2-carboxamide

Descripción general

Descripción

5-Fluorobiphenyl-2-carboxamide is a synthetic organic compound . It has been the subject of active research in various fields of science and industry.

Synthesis Analysis

The synthesis of carboxamide derivatives like this compound often involves the use of acyl chlorides and heterocyclic amine derivatives . The synthetic strategies of carboxamide derivatives have been the focus of many researchers in the study of pharmaceutical compounds .Molecular Structure Analysis

The molecular structure of carboxamide derivatives is often confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . The presence of the carboxamide moiety in these derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Chemical Reactions Analysis

Carboxamides can be regarded as a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs . They play a leading role in the synthesis of bioactive products with a wide range of biological and medicinal activities .Aplicaciones Científicas De Investigación

1. Serotonin Receptor Agonists and Inhibitors

- 5-Fluorobiphenyl-2-carboxamide derivatives have been found to influence the activity of serotonin receptors. For instance, indolealkylphenylpiperazines with substitutions like 5-fluoro and 5-cyano have shown promising results in vitro and in vivo as 5-HT1A receptor agonists (Heinrich et al., 2004).

2. PET Tracers for Serotonin Receptors

- Compounds like N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, synthesized with this compound analogs, have been developed as PET tracers for serotonin 5-HT(1A) receptors. They are useful in neuropsychiatric disorder studies due to their high brain uptake and stability (García et al., 2014).

3. Antiallergic Activities

- Certain derivatives of this compound, such as N-(3-acetyl-5-fluoro-2-hydroxyphenyl)-1H-tetrazole-5-carboxamide, have shown significant antiallergic activity in animal models. Their structure-activity relationships have been explored for developing potent antiallergic agents (Ford et al., 1986).

4. Synthesis of Fluorinated Naphthoic Acids

- Aryl carboxamides, like this compound, are key structural units in synthesizing fluorinated naphthoic acids. These compounds are integral in the development of various biologically active compounds (Tagat et al., 2002).

Mecanismo De Acción

Target of Action

5-Fluorobiphenyl-2-carboxamide, also known as bixafen , is a pyrazole-carboxamide fungicide . It primarily targets the mitochondrial respiratory complex II in fungi . This complex plays a crucial role in the electron transport chain, which is essential for ATP production and thus, the survival of the organism .

Mode of Action

Bixafen inhibits fungal respiration by binding to the mitochondrial respiratory complex II . This binding disrupts the electron transport chain, leading to a decrease in ATP production. As a result, the fungal cells are unable to maintain their metabolic processes, leading to their death .

Biochemical Pathways

The primary biochemical pathway affected by bixafen is the electron transport chain in the mitochondria of fungal cells . By inhibiting the function of respiratory complex II, bixafen disrupts the flow of electrons through this pathway. This disruption leads to a decrease in the production of ATP, the main energy currency of the cell, causing a downstream effect of metabolic disruption and cell death .

Pharmacokinetics

The pharmacokinetic properties of bixafen are characterized by its low aqueous solubility and non-volatility . These properties influence its bioavailability and distribution in the environment .

Result of Action

The primary result of bixafen’s action is the death of fungal cells due to metabolic disruption . By inhibiting the function of respiratory complex II, bixafen causes a decrease in ATP production, leading to an inability of the fungal cells to maintain their metabolic processes . This results in the effective control of fungal diseases in crops .

Action Environment

The action of bixafen is influenced by environmental factors. Its environmental persistence allows it to remain active in the environment for extended periods . Its low aqueous solubility and non-volatility mean that it is less likely to be distributed widely in the environment through water or air . These properties can influence the efficacy and stability of bixafen in controlling fungal diseases .

Direcciones Futuras

The future research directions for carboxamide derivatives like 5-Fluorobiphenyl-2-carboxamide could involve further exploration of their synthesis, structure-activity relationships, and potential applications in various fields . The development of novel carboxamide analogs possessing enhanced activities with minimum toxicity is a promising area of research .

Propiedades

IUPAC Name |

4-fluoro-2-phenylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,(H2,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDIIXKEALZMLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

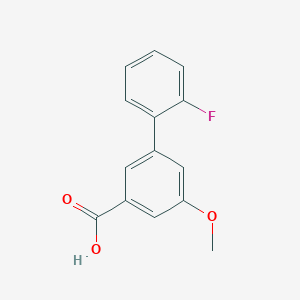

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3090826.png)

![2-[[3-Methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid](/img/structure/B3090835.png)

![[2,4'-Bipyridine]-4-carboxylic acid](/img/structure/B3090862.png)